N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is known to interact with various biological targets through its nitrogen and sulfur atoms . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminobenzothiazole with carbon disulfide and hydrazine hydrate to form 2-mercapto-1,3,4-thiadiazole. This intermediate is then reacted with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of the compound.
1,3,4-Thiadiazole Derivatives: Compounds with similar heterocyclic structures and potential bioactivity.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their biological activity.
Uniqueness
N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS3/c22-13(14-17-11-5-1-2-6-12(11)24-14)18-15-19-20-16(25-15)23-10-9-21-7-3-4-8-21/h1-2,5-6H,3-4,7-10H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHTPRVIHLIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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